Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C14H16N2O5 and a molecular weight of 292.29 g/mol . This compound is known for its unique structure, which includes a pyrazolo[1,5-a]pyridine core with methoxy and diethyl ester functional groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the reaction of appropriate pyrazole and pyridine derivatives under specific conditions. One common method involves the condensation of 5-methoxypyrazole with diethyl pyridine-2,3-dicarboxylate in the presence of a suitable catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 5-ethylpyridine-2,3-dicarboxylate: This compound has a similar pyridine core but with an ethyl group instead of a methoxy group.
Diethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate: This compound has a methoxymethyl group instead of a methoxy group.
2,3-Diethyl-5-methylpyrazine: This compound has a pyrazine core with ethyl and methyl groups.
The uniqueness of this compound lies in its specific functional groups and the pyrazolo[1,5-a]pyridine core, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H16N2O5 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C14H16N2O5/c1-4-20-13(17)11-10-8-9(19-3)6-7-16(10)15-12(11)14(18)21-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
RZKCKSVAYQGQOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1C(=O)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.